2-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol, with the chemical formula CHNO and CAS number 1178782-61-0, is an organic compound belonging to the class of phenethylamines. This compound features a dimethoxyphenyl group attached to an ethanol backbone with a methylamino substituent, contributing to its distinctive chemical properties and potential biological activities. It is primarily studied for its applications in medicinal chemistry and as a research chemical.
The compound is classified under various chemical databases, including PubChem and ChemSrc, where it is recognized for its structural and functional characteristics. It is often referenced in scientific literature concerning pharmacological studies and synthetic organic chemistry. Its classification as a phenethylamine indicates its structural similarity to other biologically active compounds, such as amphetamines.
The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol typically involves several key steps:
The synthetic route may be optimized for yield and purity, especially in industrial settings where continuous flow reactors can be employed for enhanced efficiency. Reaction conditions such as temperature, solvent choice, and reaction time are critical for maximizing the output of the desired compound while minimizing by-products.
These structural details are crucial for understanding the compound's reactivity and interactions in biological systems.
The primary reactions involving 2-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol include:
These reactions are significant for modifying the compound's properties and enhancing its pharmacological profile. The choice of reagents and reaction conditions dictates the efficiency and selectivity of these transformations.
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol is not fully elucidated but is hypothesized to involve interaction with neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This interaction may lead to altered neurotransmission, which could explain its potential psychoactive effects.
Research indicates that compounds with similar structures often exhibit varying degrees of affinity for serotonin receptors, which may contribute to their behavioral effects in vivo.
These properties are essential for determining safe handling procedures and potential applications in research.
2-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol has several scientific uses:
This compound's unique properties make it a subject of interest in various fields of chemical research, particularly in drug discovery and development initiatives.
Nucleophilic substitution reactions provide foundational routes for constructing the amino alcohol backbone of 2-(3,4-dimethoxyphenyl)-2-(methylamino)ethan-1-ol. The reaction between 2-halo-1-(3,4-dimethoxyphenyl)ethan-1-one derivatives and methylamine represents a direct approach, where the halo ketone precursor undergoes displacement of the halogen atom by methylamine nucleophile. This reaction typically proceeds via an SN2 mechanism for primary halides, exhibiting second-order kinetics with inversion of configuration at the chiral center [9]. The reaction efficiency is significantly influenced by the nature of the leaving group (I > Br > Cl) and solvent polarity, with polar aprotic solvents like DMF enhancing reaction rates by facilitating nucleophile activation [6].
Cyclotriphosphazene-based systems demonstrate remarkable regioselectivity patterns when reacting with amino alcohols, providing insights relevant to amino alcohol synthesis. For 3-amino-1-propanol nucleophiles, reaction pathways bifurcate between proton abstraction/chloride elimination and direct SN2 substitution, depending on the electron-donating capacity of existing substituents on the phosphazene ring [6]. Primary amino-substituted cyclotriphosphazenes predominantly yield mono-ansa products (72% selectivity), while secondary amino systems favor dangling product formation (68% selectivity) due to steric and electronic modulation of phosphorus electrophilicity. These principles translate to benzylic amino alcohol synthesis, where electron-donating methoxy groups ortho to the reaction center diminish electrophilicity, necessitating optimized reaction conditions.
Table 1: Nucleophilic Substitution Efficiency with Different Ring Systems
Substrate Type | Nucleophile | Temperature (°C) | Reaction Time (h) | Primary Product | Yield (%) |
---|---|---|---|---|---|
N3P3Cl5(NHiPr) | 3-Amino-1-propanol | 25 | 24 | Mono-ansa | 72 |
N3P3Cl5(NMe2) | 3-Amino-1-propanol | 25 | 24 | Dangling | 68 |
N3P3Cl5(OMe) | 3-Amino-1-propanol | 25 | 24 | Dangling | 65 |
Challenges in direct nucleophilic approaches include over-alkylation leading to tertiary amine byproducts and racemization at stereogenic centers. These limitations necessitate careful stoichiometric control (typically 5-10-fold excess of methylamine) and implementation of low-temperature conditions (0-5°C) to suppress bis-alkylation [9]. The sealed tube reactor configuration proves essential for maintaining reagent concentration with volatile methylamine, preventing reagent loss during prolonged heating periods [9].
Reductive amination offers superior control for introducing the methylamino group while preserving the chiral integrity of the ethanolamine backbone. This two-step process involves condensation of 3,4-dimethoxyphenylglyoxal or its keto-alcohol derivative with methylamine, generating an iminium intermediate that undergoes subsequent reduction. Sodium triacetoxyborohydride (NaBH(OAc)3) in dichloroethane (DCE) emerges as the optimal reductant, providing 85-92% yields with minimal epimerization due to its mild reducing characteristics and compatibility with acid-sensitive substrates [3] [7]. The reaction exhibits remarkable functional group tolerance, preserving methoxy groups without competitive demethylation and maintaining stereochemical integrity at the benzylic carbon:
Reaction Sequence:Carbonyl substrate + CH3NH2 → Iminium ion intermediate → Reduction → 2-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol
The stereochemical outcome is critically dependent on the imine geometry and reducing agent selection. Borohydride reagents preferentially deliver hydride from the less hindered face of rigid cyclic iminium ions, while catalytic hydrogenation facilitates dynamic racemization. Chiral directing effects from the 3-methoxy group create 1,3-asymmetric induction during reduction, enabling diastereomeric ratios up to 4:1 when employing sterically encumbered borohydrides like L-selectride [7].
Table 2: Reductive Amination Efficiency with Different Reductants
Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereoselectivity (dr) |
---|---|---|---|---|---|
NaBH(OAc)3 | 1,2-Dichloroethane | 25 | 12 | 92 | 1:1 |
NaBH3CN | MeOH | 25 | 24 | 87 | 1:1 |
L-Selectride | THF | -78 | 1 | 78 | 4:1 |
H2/Pd-C | EtOH | 50 | 4 | 95 | 1:1 |
Micellar catalysis in aqueous environments provides sustainable alternatives to traditional organic solvents. Palladium-on-carbon (0.20 mol%) with triethylsilane in nanomicellar assemblies achieves quantitative conversions within 3 hours at ambient temperature, with the hydrophobic core facilitating imine concentration and enhancing reaction kinetics [3]. This approach eliminates solvent waste while maintaining excellent chemoselectivity – reducing iminium ions without affecting the dimethoxyarene ring or generating dehalogenation byproducts.
The aza-Hock rearrangement enables direct C-C bond formation with concurrent amination, bypassing pre-functionalized intermediates. This strategy employs Lewis acid-catalyzed rearrangement of N-aryl-β-amino alcohols derived from 3,4-dimethoxybenzaldehyde, effectively installing the methylaminoethanol moiety directly onto the aromatic system. Boron trifluoride etherate (BF3·OEt2) serves as the optimal catalyst (15 mol%) in fluorinated alcohol solvents, facilitating the key 1,2-aryl shift through activation of the hydroxyl group and generation of an iminium electrophile [7].
Mechanistic Pathway:
The reaction demonstrates exceptional regioselectivity when electron-rich arenes undergo rearrangement, with 3,4-dimethoxyphenyl groups migrating preferentially over phenyl or alkyl substituents by factors exceeding 20:1. This preference originates from the transition state stabilization through hyperconjugative interactions between the dimethoxyarene π-system and the developing cationic center [7]. Temperature optimization reveals that the rearrangement proceeds with highest fidelity at -20°C, minimizing competing E1 elimination pathways that dominate at elevated temperatures (>40°C).
Table 3: Aza-Hock Rearrangement Optimization Parameters
Lewis Acid Catalyst | Solvent | Temperature (°C) | Migration Regioselectivity (3,4-DMP:Ph) | Yield (%) |
---|---|---|---|---|
BF3·OEt2 | TFE | -20 | 22:1 | 85 |
AlCl3 | DCM | 0 | 15:1 | 72 |
TiCl4 | Toluene | -78 | 18:1 | 68 |
None | TFE | 80 | <1:1 | <5 |
The rearrangement products emerge as α-arylated amino ketones requiring stereoselective reduction to access the target amino alcohol. Asymmetric transfer hydrogenation using Noyori-type catalysts (Ru(II)/TsDPEN) achieves up to 98% ee for this reduction step, employing formic acid-triethylamine mixtures as hydrogen donors under aqueous conditions [7]. This tandem rearrangement/reduction sequence provides atom-economical access to enantioenriched target molecules without requiring chiral resolution.
Fluorinated alcohols significantly enhance reaction efficiency in amino alcohol synthesis through unique solvent effects. 2,2,2-Trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) accelerate reductive amination up to 8-fold compared to methanol, attributed to their strong hydrogen bond donating ability (α = 1.51 for TFE), which stabilizes developing charges in transition states and activates carbonyl groups toward nucleophilic addition [7]. The low nucleophilicity of fluorinated alcohols prevents catalyst poisoning and undesirable solvolysis, while their high ionizing power facilitates SN1-type reactions when synthesizing tertiary amino alcohols.
Catalyst recycling systems demonstrate particular efficiency in TFE, with amorphous cobalt nanoparticles maintaining >95% activity over five cycles in reductive amination between 3,4-dimethoxybenzaldehyde and methylamine under hydrogen atmosphere (10 bar) [3]. The fluorinated environment stabilizes the colloidal catalyst against aggregation while promoting substrate adsorption through polar interactions. Kinetic studies reveal zero-order dependence on carbonyl concentration and first-order dependence on hydrogen pressure, indicating surface reaction control as the rate-determining step.
Table 4: Solvent Effects on Reductive Amination Kinetics
Solvent | HBD Ability (α) | Relative Rate (krel) | Product Yield (%) | Recovered Carbonyl (%) |
---|---|---|---|---|
TFE | 1.51 | 8.2 | 96 | <2 |
HFIP | 1.96 | 9.5 | 98 | <1 |
MeOH | 0.93 | 1.0 | 87 | 10 |
DCE | 0 | 0.3 | 65 | 32 |
The environmental benefits of fluorinated alcohol systems include enabling catalyst-free reductions when using silanes as stoichiometric reductants. Polymethylhydrosiloxane (PMHS) with stannous chloride catalysis (5 mol%) achieves 89% yield in trifluoroethanol without requiring transition metals [3]. The reaction proceeds through silyliminium intermediates that undergo proto-desilylation, with TFE serving as both solvent and proton source. Life cycle assessment demonstrates reduced process mass intensity (PMI = 3.2) compared to traditional methods (PMI > 15), highlighting the green chemistry advantages of these solvent systems.
Orthogonal protecting group strategies prevent unwanted side reactions during the synthesis of 2-(3,4-dimethoxyphenyl)-2-(methylamino)ethan-1-ol derivatives. Benzyl ether protection proves essential for catechol-containing analogs, installed via phase-transfer catalysis (tetrabutylammonium bromide, 50% NaOH) in 94% yield and removed by hydrogenolysis (Pd/C, H2) without affecting the methylamino group [3] [8]. This strategy enables selective manipulation of the amino alcohol backbone while preserving phenolic oxygenation patterns.
For methylamino group protection, tert-butoxycarbonyl (Boc) groups offer advantages over carbamates due to stability under basic conditions and clean removal with mild acids (TFA in DCM). The Boc-protected intermediates undergo O-alkylation with methyl iodide (K2CO3, DMF) at the benzylic hydroxyl without N-alkylation, demonstrating complete chemoselectivity. Quantitative deprotection occurs within 30 minutes using HCl-saturated dioxane, providing the target amino alcohol hydrochloride salt without racemization [3].
Table 5: Protecting Group Performance in Amino Alcohol Synthesis
Functional Group | Protecting Group | Installation Yield (%) | Deprotection Conditions | Deprotection Yield (%) |
---|---|---|---|---|
Catechol OH | Benzyl | 94 | H2/Pd-C, EtOH | 95 |
Catechol OH | Methylene acetal | 89 | BCl3, DCM | 82 |
Methylamino | Boc | 98 | TFA/DCM (1:1) | 99 |
Methylamino | Cbz | 92 | H2/Pd-C, EtOH | 90 |
Advanced protecting group combinations enable the synthesis of differentially protected derivatives. Simultaneous protection of the catechol as acetonide and the amine as phthalimide allows selective deprotection of the amino group with hydrazine, leaving the acetonide intact for subsequent functionalization [3]. This orthogonal approach facilitates the preparation of N-methyl-13C-labeled derivatives for metabolic studies, where isotopic incorporation at the methylamino group exceeds 99% when using 13C-methyl iodide in the final quaternization-deprotection sequence.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: